5(alpha)-Pregnane-3(beta),6(alpha)-diol-20-one
5(alpha)-Pregnane-3(beta),6(alpha)-diol-20-one
5α-Pregnane-3β,6α-diol-20-one is a mitogenic metabolite of progesterone, and it can be produced in starved androgen-responsive prostate cancer cells.
Brand Name:
Vulcanchem
CAS No.:
21853-11-2
VCID:
VC0006619
InChI:
InChI=1S/C21H34O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h13-19,23-24H,4-11H2,1-3H3/t13-,14-,15+,16-,17-,18+,19-,20+,21+/m0/s1
SMILES:
CC(=O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C
Molecular Formula:
C₂₁H₃₄O₃
Molecular Weight:
334.5 g/mol
5(alpha)-Pregnane-3(beta),6(alpha)-diol-20-one
CAS No.: 21853-11-2
Inhibitors
VCID: VC0006619
Molecular Formula: C₂₁H₃₄O₃
Molecular Weight: 334.5 g/mol
CAS No. | 21853-11-2 |
---|---|
Product Name | 5(alpha)-Pregnane-3(beta),6(alpha)-diol-20-one |
Molecular Formula | C₂₁H₃₄O₃ |
Molecular Weight | 334.5 g/mol |
IUPAC Name | 1-[(3S,5S,6S,8R,9S,10R,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
Standard InChI | InChI=1S/C21H34O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h13-19,23-24H,4-11H2,1-3H3/t13-,14-,15+,16-,17-,18+,19-,20+,21+/m0/s1 |
Standard InChIKey | HHUZGDMRRLQZIQ-WAXVQEINSA-N |
Isomeric SMILES | CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |
SMILES | CC(=O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Canonical SMILES | CC(=O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Description | 5α-Pregnane-3β,6α-diol-20-one is a mitogenic metabolite of progesterone, and it can be produced in starved androgen-responsive prostate cancer cells. |
Reference | [1]. Zhang J, et al. Progesterone metabolism in human fibroblasts is independent of P-glycoprotein levels and Niemann-Pick type C disease. J Steroid Biochem Mol Biol. 1999 Sep-Oct;70(4-6):123-31.[2]. de Mello Martins AGG, et al. CYP17A1-independent production of the neurosteroid-derived 5α-pregnan-3β,6α-diol-20-one in androgen-responsive prostate cancer cell lines under serum starvation and inhibition by Abiraterone. J Steroid Biochem Mol Biol. 2017 Nov;174:183-191. |
PubChem Compound | 11035016 |
Last Modified | Nov 11 2021 |
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